molecular formula C19H32O2 B1248942 4alpha-Hydroxy-18-normanoyl oxide

4alpha-Hydroxy-18-normanoyl oxide

Cat. No.: B1248942
M. Wt: 292.5 g/mol
InChI Key: GMQKFJDFCHFCEV-RCFCFVIZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4alpha-Hydroxy-18-normanoyl oxide is a natural product found in Grindelia scorzonerifolia with data available.

Scientific Research Applications

Isolation and Structural Analysis

  • Isolation from Grindelia scorzonerifolia : 4alpha-Hydroxy-18-normanoyl oxide was isolated from Grindelia scorzonerifolia, an Argentine plant. Structural features were verified using extensive NMR techniques and chemical transformations. X-ray crystallographic analyses were also employed for verification (Ybarra et al., 2005).

Biotransformation Studies

  • Microbiological Transformation : The substance underwent biotransformations by the fungus Mucor plumbeus, indicating potential for further biochemical applications (Fraga et al., 1998).

Broader Applications in Material Science

While the specific applications of this compound in material science are not directly detailed in available research, its structural and chemical properties could potentially align with broader trends observed in oxide-based materials. These include:

  • Protonic Conductors : Oxide-based materials, including hydroxyl-type defects, display protonic conductivity, useful in sensors and fuel cells. This highlights a potential area where this compound or its derivatives could find application, depending on their chemical properties (Bonanos, 2001).
  • Nanomaterials and Nanostructures : Nanostructured oxides are used in catalysis, energy storage, and environmental management. The potential of this compound in forming nanostructures or contributing to the properties of such materials could be an area of research interest (Wang et al., 2015).

Properties

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

(3R,4aR,6aR,7R,10aS,10bR)-3-ethenyl-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-7-ol

InChI

InChI=1S/C19H32O2/c1-6-16(2)12-8-15-17(3)10-7-11-18(4,20)14(17)9-13-19(15,5)21-16/h6,14-15,20H,1,7-13H2,2-5H3/t14-,15-,16+,17+,18-,19-/m1/s1

InChI Key

GMQKFJDFCHFCEV-RCFCFVIZSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@]3(CCC[C@@]([C@@H]3CC[C@]2(O1)C)(C)O)C)C=C

Canonical SMILES

CC1(CCC2C3(CCCC(C3CCC2(O1)C)(C)O)C)C=C

Synonyms

4-AHNO cpd
4alpha-hydroxy-18-normanoyl oxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4alpha-Hydroxy-18-normanoyl oxide
Reactant of Route 2
4alpha-Hydroxy-18-normanoyl oxide
Reactant of Route 3
4alpha-Hydroxy-18-normanoyl oxide
Reactant of Route 4
4alpha-Hydroxy-18-normanoyl oxide
Reactant of Route 5
Reactant of Route 5
4alpha-Hydroxy-18-normanoyl oxide
Reactant of Route 6
Reactant of Route 6
4alpha-Hydroxy-18-normanoyl oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.